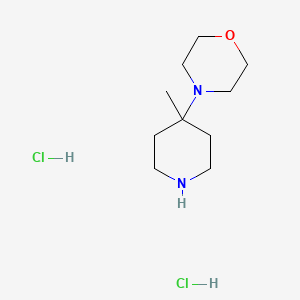
(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, including aromatic and aliphatic amines. These processes, such as ozone treatment and Fenton processes, are crucial for mineralizing recalcitrant compounds in water treatment applications. The degradation of these compounds is influenced by various factors including pH, initial concentration, and treatment time, highlighting the complex mechanisms involved in effectively reducing the presence of hazardous amines in the environment (Bhat & Gogate, 2021).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture and catalysis. The basic nature of amine functionalities in MOFs offers strong interactions with CO2, making them promising materials for CO2 sorption and separation. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, allow for the creation of MOFs with high CO2 sorption capacities. These materials also demonstrate potential in catalytic applications, showcasing the versatility of amine-functionalized MOFs (Lin, Kong, & Chen, 2016).
Computational Modeling of CO2 Capture by Aqueous Amines
Computational modeling has provided insights into the reactions between CO2 and aqueous organic amines, which are crucial for CO2 capture technologies. High-level quantum chemical methods, molecular dynamics, and other computational approaches have been used to study these reactions, offering guidance on optimizing carbon capture processes. These studies underline the significance of computational methods in designing more efficient carbon capture agents and understanding the mechanisms of amine-CO2 reactions (Yang et al., 2017).
Biogenic Amines in Foods
The analysis of biogenic amines in foods is crucial due to their potential toxicity and as indicators of food quality. Various analytical methods, including chromatography and spectrometry, are used for quantifying biogenic amines in food. Understanding the presence and concentration of these amines is important for ensuring food safety and quality (Önal, 2007).
Synthesis and Structural Properties of Novel Compounds
Research into the synthesis and structural properties of novel compounds, including those with amine functionalities, is vital for the development of new materials and chemicals. Studies exploring the reaction mechanisms, synthesis routes, and properties of these compounds contribute to advancements in chemistry and materials science (Issac & Tierney, 1996).
Safety And Hazards
This involves understanding the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, etc.
properties
IUPAC Name |
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGNIZNLBBLURY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
1228548-44-4 |
Source


|
| Record name | (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














